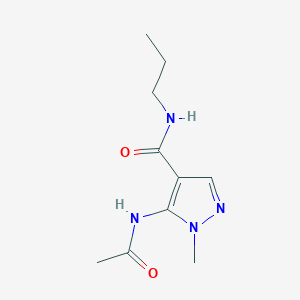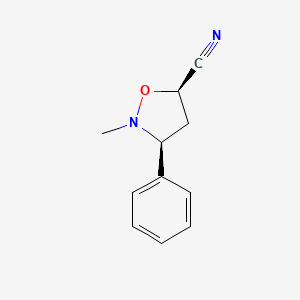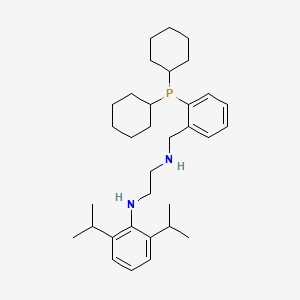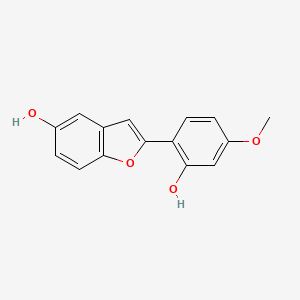![molecular formula C14H15BrN2 B12887174 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12887174.png)
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that features a pyrrolo[3,2-c]pyridine core with a benzyl group at the 5-position and a bromine atom at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine typically involves the following steps:
Formation of the Pyrrolo[3,2-c]pyridine Core: This can be achieved through a cyclization reaction involving a suitable precursor, such as a substituted pyridine and an amine.
Benzylation: The benzyl group is introduced via a nucleophilic substitution reaction, typically using benzyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially replacing it with hydrogen or other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH₄) are common.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Benzyl alcohol, benzaldehyde.
Reduction: 5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine.
Substitution: Various substituted pyrrolo[3,2-c]pyridines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine serves as a versatile intermediate for the construction of more complex molecules
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of pharmaceuticals. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound can be used in the synthesis of fine chemicals and advanced materials. Its reactivity and structural features make it suitable for creating specialized compounds used in various applications.
Mecanismo De Acción
The mechanism of action of 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromine atom and the benzyl group can influence its binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
5-Benzyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine: Lacks the bromine atom, which may affect its reactivity and biological activity.
2-Bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine:
Uniqueness
The combination of the benzyl group and the bromine atom in 5-Benzyl-2-bromo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine provides a unique set of chemical properties that can be exploited in various synthetic and biological applications. This dual functionality allows for diverse reactivity and potential interactions with biological targets, making it a valuable compound in research and industry.
Propiedades
Fórmula molecular |
C14H15BrN2 |
|---|---|
Peso molecular |
291.19 g/mol |
Nombre IUPAC |
5-benzyl-2-bromo-1,4,6,7-tetrahydropyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C14H15BrN2/c15-14-8-12-10-17(7-6-13(12)16-14)9-11-4-2-1-3-5-11/h1-5,8,16H,6-7,9-10H2 |
Clave InChI |
KGIBXKSFWQQEBK-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC2=C1NC(=C2)Br)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(Hydroxymethylene)furo[3,2-b]furan-2(3H)-one](/img/structure/B12887100.png)



![2-(Carboxy(hydroxy)methyl)benzo[d]oxazole-4-carboxaldehyde](/img/structure/B12887137.png)







![[4-(1-Ethyl-1H-1,2,3-triazol-4-yl)phenoxy]acetic acid](/img/structure/B12887176.png)

